

Physical and chemical properties of Boc-D-Leucine monohydrate

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Compound of Interest

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Boc-D-Leucine Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Boc-D-Leucine monohydrate**, a crucial building block in peptide synthesis and drug development. This document details experimental protocols for its use and characterization, and presents key data in a structured format for ease of reference.

Core Physical and Chemical Properties

Boc-D-Leucine monohydrate is a white crystalline powder.[1] It is a derivative of the unnatural D-enantiomer of the amino acid leucine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[2][3] This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains.[4] The monohydrate form indicates the presence of one molecule of water per molecule of the Boc-amino acid.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Boc-D-Leucine** monohydrate.



Table 1: General Properties

| Property | Value | Source(s) |
|-------------------|--------------------------|-----------|
| Appearance | White crystalline powder | [1] |
| CAS Number | 16937-99-8 | [5] |
| Molecular Formula | C11H21NO4·H2O | [1] |
| Molecular Weight | 249.31 g/mol | |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |
|------------------|---|-----------|
| Melting Point | 85-87 °C | [2][5] |
| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [2][5] |
| Density | 1.061 ± 0.06 g/cm ³ (Predicted) | [5] |
| Acidity (pKa) | 4.02 ± 0.21 (Predicted) | [5] |
| Optical Rotation | $[\alpha]^{20}/D$ +24 ± 2° (c=2 in Acetic Acid) | |

Table 3: Solubility

| Solvent | Solubility | Source(s) |
|---------------------------|----------------|-----------|
| Water | Low solubility | [1] |
| Dimethyl Sulfoxide (DMSO) | Easily soluble | [1][5] |
| Methanol | Highly soluble | [1] |
| Ethanol | Highly soluble | [1] |
| Dichloromethane (DCM) | Insoluble | [5] |
| Ethyl Acetate | Insoluble | [5] |



Chemical Reactivity and Stability

Boc-D-Leucine monohydrate is stable under recommended storage conditions, which typically involve a dry, cool place away from direct sunlight, acids, and oxidizing agents.[1][6] The key to its utility in organic synthesis is the acid-labile nature of the Boc protecting group.

The tert-butyloxycarbonyl (Boc) group is stable under neutral and basic conditions, making it an ideal protecting group for the α -amino group of amino acids during peptide synthesis.[4] It can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the free amine for the next coupling step in the peptide chain elongation.[4][7][8] This orthogonality allows for the selective deprotection of the α -amino group without affecting other acid-labile side-chain protecting groups that may require stronger acidic conditions for removal. [4]

The carboxylic acid functional group can undergo standard reactions, such as activation for amide bond formation during peptide coupling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Boc-D-Leucine monohydrate**.

Boc Protection of D-Leucine (General Procedure)

This protocol describes a common method for the introduction of the Boc protecting group onto the D-leucine amino acid.

Materials:

- D-Leucine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- Aqueous sodium hydroxide (NaOH) solution (e.g., 1N)
- Ethyl acetate



- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl) or other acid to adjust pH

Procedure:

- Dissolve D-leucine in a mixture of 1,4-dioxane and aqueous NaOH solution.
- Add di-tert-butyl dicarbonate to the solution and stir the mixture overnight at room temperature.
- After the reaction is complete, evaporate the solvent.
- Dilute the residue with water and wash with ethyl acetate to remove unreacted Boc₂O and other organic impurities.
- Adjust the pH of the aqueous phase to 2-3 using an acid like HCl.
- Extract the product into ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the Boc-D-Leucine product.[5]

Use in Solid-Phase Peptide Synthesis (SPPS): A Coupling Cycle

This protocol outlines a typical cycle for the incorporation of a Boc-D-Leucine residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

Boc-protected peptide-resin



- Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)
- Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIEA) in DCM (e.g., 10% v/v) for neutralization
- Boc-D-Leucine monohydrate
- Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
- N,N-Dimethylformamide (DMF)

Procedure:

- · Deprotection:
 - Swell the Boc-protected peptide-resin in DCM.
 - Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[9]
 - Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.[9]
- Neutralization:
 - Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DCM.[9]
 - Wash the resin with DCM and then with DMF to prepare for the coupling step.[9]
- Coupling:
 - Activate the carboxylic acid of Boc-D-Leucine monohydrate by pre-mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.[10]
 - Add the activated Boc-D-Leucine solution to the resin and agitate the mixture to facilitate the amide bond formation.



- Monitor the reaction for completion using a qualitative test such as the Kaiser test.
- Washing:
 - After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.[4]

Determination of Optical Rotation

This protocol describes the general procedure for measuring the specific optical rotation of **Boc-D-Leucine monohydrate**.

Materials:

- Boc-D-Leucine monohydrate
- High-purity solvent (e.g., glacial acetic acid)
- Volumetric flask
- Polarimeter

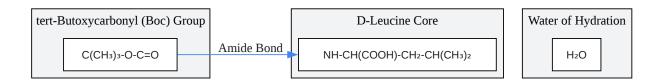
Procedure:

- Solution Preparation: Accurately weigh a known amount of Boc-D-Leucine monohydrate
 and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a
 specific concentration (e.g., 1 g/100 mL).[11][12]
- Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).[13]
- Measurement:
 - Rinse and fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.



- Place the sample tube in the polarimeter and measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) at a controlled temperature (e.g., 20°C).[11]
- Record multiple readings and calculate the average.
- Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (I × c), where α is the observed rotation, I is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL.[11]

Mandatory Visualizations Chemical Structure and Functional Groups

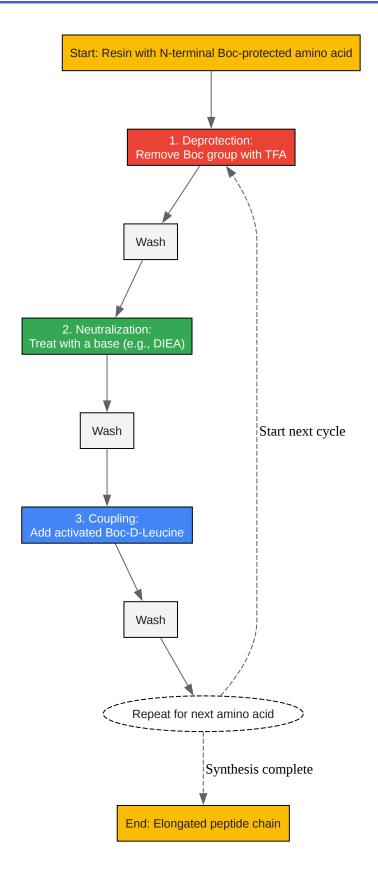


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Caption: Chemical structure of **Boc-D-Leucine monohydrate** highlighting its key functional groups.

Workflow in Solid-Phase Peptide Synthesis (SPPS)





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Caption: A typical workflow for incorporating Boc-D-Leucine into a peptide chain using SPPS.



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